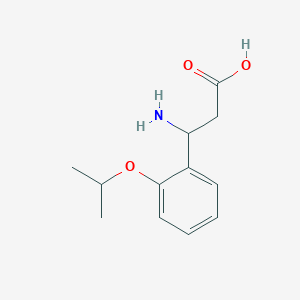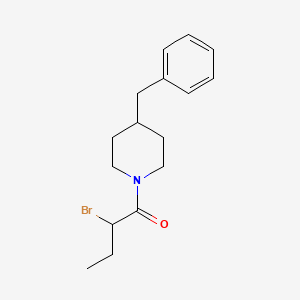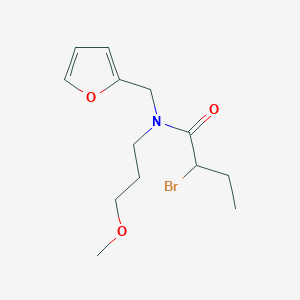
Acide 5-(4-bromophényl)isoxazole-4-carboxylique
Vue d'ensemble
Description
5-(4-Bromophenyl)isoxazole-4-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol . It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromophenyl group attached to an isoxazole ring, which imparts unique chemical properties.
Applications De Recherche Scientifique
5-(4-Bromophenyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: It is employed in the development of novel materials, such as liquid crystals and polymers, due to its unique structural properties.
Chemical Biology: The compound is used in chemical biology for the development of probes and tools to study biological processes.
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like other isoxazole derivatives, it may interact with various enzymes or receptors within the cell, leading to changes in cellular function .
Pharmacokinetics
The compound is likely to have high gastrointestinal absorption and is expected to permeate the blood-brain barrier . The compound may inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of 5-(4-Bromophenyl)isoxazole-4-carboxylic acid’s action are currently unknown due to the lack of specific studies on this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition of nitrile oxides with alkynes, which forms the isoxazole ring . Another approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions are usually carried out under mild conditions and can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) .
Industrial Production Methods
In an industrial setting, the production of 5-(4-Bromophenyl)isoxazole-4-carboxylic acid may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromophenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in substitution reactions, such as the Mizoroki-Heck reaction, to form new carbon-carbon bonds.
Cycloaddition Reactions: The isoxazole ring can undergo cycloaddition reactions with dipolarophiles, leading to the formation of diverse heterocyclic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts and bases like triethylamine are commonly used in substitution reactions involving the bromine atom.
Cycloaddition Reactions: Copper (I) acetylides and nitrile oxides are typical reagents for cycloaddition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can have different functional groups attached to the isoxazole ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromophenyl)isoxazole-5-carboxylic acid
- 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
- 5-(4-Chlorophenyl)isoxazole-4-carboxylic acid
- 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
Uniqueness
5-(4-Bromophenyl)isoxazole-4-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific substitution reactions, making it a versatile intermediate in organic synthesis . Additionally, the compound’s ability to form stable complexes with biological targets makes it valuable in medicinal chemistry and drug discovery .
Propriétés
IUPAC Name |
5-(4-bromophenyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACKYDJBTWSWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628509 | |
| Record name | 5-(4-Bromophenyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887408-14-2 | |
| Record name | 5-(4-Bromophenyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)


![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)





